molecular formula C7H6ClN3 B13898216 5-Chloro-6-methylpyrazolo[1,5-a]pyrimidine

5-Chloro-6-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B13898216
M. Wt: 167.59 g/mol
InChI Key: NUTFIALNPXTXHJ-UHFFFAOYSA-N
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Description

5-Chloro-6-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their significant biological and pharmacological activities, making them valuable in medicinal chemistry and material science . The structure of this compound consists of a fused pyrazole and pyrimidine ring, with a chlorine atom at the 5th position and a methyl group at the 6th position.

Preparation Methods

The synthesis of 5-Chloro-6-methylpyrazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 5-chloro-2,4-diaminopyrimidine with ethyl acetoacetate in the presence of a base can yield the desired compound . Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

5-Chloro-6-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-Chloro-6-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

5-Chloro-6-methylpyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

5-chloro-6-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C7H6ClN3/c1-5-4-11-6(2-3-9-11)10-7(5)8/h2-4H,1H3

InChI Key

NUTFIALNPXTXHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=CC=N2)N=C1Cl

Origin of Product

United States

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